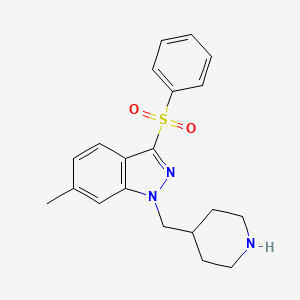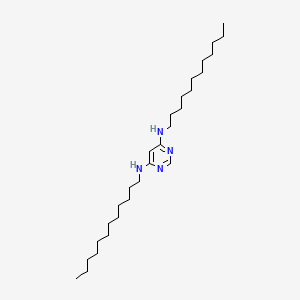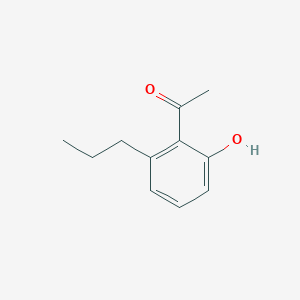![molecular formula C17H16O3S B12526767 1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one CAS No. 819792-66-0](/img/structure/B12526767.png)
1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methanesulfonyl)benzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide in a solvent like methanol. The reaction mixture is stirred at room temperature until the formation of the product is complete, followed by recrystallization from hot methanol to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar in structure but with a nitro group instead of a methanesulfonyl group.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Contains an imidazole ring, offering different biological activities.
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Features a methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
819792-66-0 |
|---|---|
Fórmula molecular |
C17H16O3S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O3S/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(10-8-15)21(2,19)20/h3-12H,1-2H3 |
Clave InChI |
WRBSFELFMACPQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



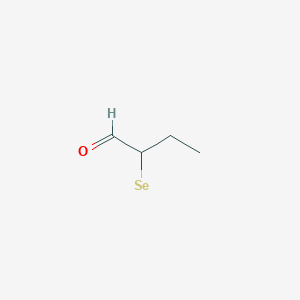

![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
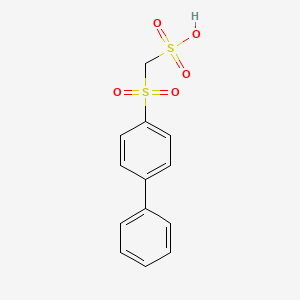

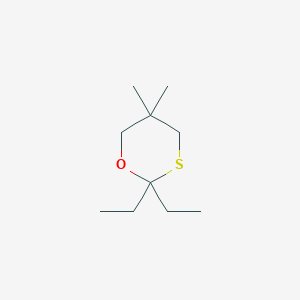
boranyl](/img/structure/B12526724.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
